molecular formula C22H20ClFN2OS B2945611 (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione CAS No. 941896-98-6

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Cat. No.: B2945611
CAS No.: 941896-98-6
M. Wt: 414.92
InChI Key: FUUMHFMXCJLIHJ-UHFFFAOYSA-N
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Description

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C22H20ClFN2OS and its molecular weight is 414.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds involving furan and piperazine derivatives has been synthesized, aiming at the pharmacological evaluation of their antidepressant and antianxiety activities. One study detailed the synthesis of derivatives starting from 2-acetylfuran, leading to products that showed significant activity in behavioral tests in albino mice. This research illustrates the potential of such compounds in the development of new pharmacological agents (J. Kumar et al., 2017).

Facile Approach to Synthesis of Substituted Furans

Another study reported on the synthesis of 3-methylthio-substituted furans and related derivatives, highlighting a novel approach to obtaining these compounds. This work underscores the versatility of furan derivatives in synthetic chemistry and their potential applications in developing new materials or medicinal compounds (Guodong Yin et al., 2008).

Unexpected Reaction Directions in Iminofuran Chemistry

Research into the reaction directions between iminofuran derivatives and amines revealed new heterocyclic systems, contributing to the understanding of furan chemistry and opening up new avenues for the synthesis of complex organic molecules (E. R. Nasibullina et al., 2015).

Conformationally Constrained Butyrophenones

A series of butyrophenones with affinities for dopamine and serotonin receptors was synthesized, including aminomethylbenzo[b]furanones. These compounds were evaluated for their potential as antipsychotic agents, illustrating the intersection of furan chemistry with neuropharmacology (E. Raviña et al., 2000).

Antimicrobial Activities of Triazole Derivatives

The synthesis of novel triazole derivatives from furan-2-carbohydrazide and their evaluation for antimicrobial activities highlights the potential of furan derivatives in developing new antimicrobial agents. This research is a testament to the broad utility of furan derivatives in medicinal chemistry (H. Bektaş et al., 2007).

Novel Fluorescent Dyes Synthesis

The synthesis of new types of organic fluorophores based on furan derivatives, which exhibited strong blue emission in solution, demonstrates the application of furan chemistry in the development of new materials for technological and analytical purposes (M. Teimouri, 2011).

Mechanism of Action

Properties

IUPAC Name

[5-(3-chloro-4-methylphenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2OS/c1-15-2-3-16(14-19(15)23)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)18-6-4-17(24)5-7-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUMHFMXCJLIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.